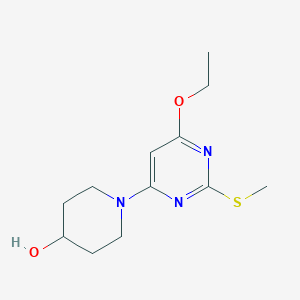

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol

Descripción

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol (molecular formula: C₁₂H₁₉N₃O₂S; molecular weight: 269.37) is a pyrimidine derivative featuring a 6-ethoxy substituent, a 2-methylthio group, and a piperidin-4-ol moiety . This compound is of interest in pharmaceutical research due to its structural similarity to bioactive molecules targeting enzymes such as histone deacetylases (HDACs) and kinase inhibitors. Its ethoxy and methylthio groups contribute to unique electronic and steric properties, which are critical for interactions with biological targets.

Propiedades

IUPAC Name |

1-(6-ethoxy-2-methylsulfanylpyrimidin-4-yl)piperidin-4-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19N3O2S/c1-3-17-11-8-10(13-12(14-11)18-2)15-6-4-9(16)5-7-15/h8-9,16H,3-7H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PXAKUYZIBYPITD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC(=C1)N2CCC(CC2)O)SC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.37 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized by reacting appropriate starting materials such as 2-chloro-4,6-dimethoxypyrimidine with ethyl mercaptan in the presence of a base like sodium ethoxide.

Introduction of the Piperidine Ring: The piperidine ring is introduced by reacting the pyrimidine intermediate with piperidine under suitable conditions.

Hydroxylation: The final step involves the hydroxylation of the piperidine ring to obtain 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Análisis De Reacciones Químicas

Types of Reactions

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

Substitution: Nucleophilic substitution reactions can replace the ethoxy or methylthio groups with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various derivatives with different functional groups.

Aplicaciones Científicas De Investigación

Antiviral Properties

Research indicates that compounds similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol exhibit antiviral activities. For instance, studies have shown that pyrimidine derivatives can inhibit viral replication through various mechanisms, potentially making this compound useful in developing antiviral therapies .

Anticancer Potential

The compound has been investigated for its anticancer properties. Some studies suggest that piperidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth. The specific mechanism of action often involves the modulation of signaling pathways associated with cell survival and proliferation .

Neuroprotective Effects

Preliminary research suggests that this compound may have neuroprotective effects. Compounds with similar structures have been noted for their ability to protect neuronal cells from oxidative stress and apoptosis, which could be beneficial in neurodegenerative diseases .

Applications in Research

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol is primarily used for research purposes and is not approved for human use. It serves as a valuable tool in the following areas:

Drug Development

The compound's unique structure makes it a candidate for drug development, particularly in creating new antiviral and anticancer agents. Researchers are exploring its efficacy and safety profiles through various preclinical studies .

Biochemical Studies

It is utilized in biochemical assays to study the interactions between small molecules and biological targets. This helps elucidate the mechanisms of action of similar compounds and their potential therapeutic effects .

Case Studies

Case Study 1: Antiviral Activity Assessment

In a study assessing the antiviral activity of pyrimidine derivatives, 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol was tested against several viral strains. The results indicated a significant reduction in viral load, suggesting its potential as an antiviral agent .

Case Study 2: Anticancer Efficacy

Another study focused on the anticancer effects of this compound on breast cancer cell lines. The findings demonstrated that treatment with 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol led to increased apoptosis rates compared to control groups, highlighting its potential as an anticancer drug .

Actividad Biológica

1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol, with the CAS number 1353977-36-2, is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula and a molecular weight of 269.36 g/mol. It is characterized by the presence of a pyrimidine ring fused with a piperidine structure, which is critical for its biological interactions.

Pharmacological Activity

Research indicates that compounds similar to 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol exhibit a range of biological activities:

- Antitumor Activity : Preliminary studies suggest that derivatives of pyrimidine compounds can inhibit the proliferation of various cancer cell lines. For instance, compounds containing similar structural motifs have shown significant antiproliferative effects against lung, colorectal, and breast cancer cells .

- Antiviral Properties : There is emerging evidence that pyrimidine derivatives can act as antiviral agents. For example, certain compounds have demonstrated efficacy against respiratory syncytial virus (RSV) and hepatitis C virus (HCV) .

- Enzyme Inhibition : The compound may interact with specific enzymes involved in cellular signaling pathways. For instance, some derivatives have been noted to inhibit dihydrofolate reductase (DHFR), which is crucial for DNA synthesis in rapidly dividing cells .

The exact mechanisms through which 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol exerts its biological effects are still under investigation. However, it is hypothesized that:

- Molecular Interactions : The compound likely interacts with target proteins through hydrogen bonding and hydrophobic interactions due to its unique structural features.

- Signal Transduction Pathways : It may modulate key signaling pathways involved in cell growth and apoptosis, contributing to its antitumor activity.

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- In Vivo Efficacy : A study demonstrated that a related compound significantly reduced tumor size in murine models of cancer when administered at specific dosages .

- Safety Profile : Toxicological assessments revealed that while some derivatives exhibit low toxicity profiles, careful evaluation is necessary to understand the safety margins for clinical applications .

- Synergistic Effects : Research has also indicated potential synergistic effects when combined with other chemotherapeutic agents, enhancing overall efficacy against resistant cancer cell lines .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C₁₂H₁₉N₃O₂S |

| Molecular Weight | 269.36 g/mol |

| CAS Number | 1353977-36-2 |

| Antitumor Activity | Inhibits various cancer cells |

| Antiviral Activity | Effective against RSV and HCV |

Comparación Con Compuestos Similares

Substituent Variations on the Pyrimidine Ring

The pyrimidine ring's substituents significantly influence reactivity, solubility, and bioactivity.

Key Observations :

Heterocyclic Amine Ring Modifications

The piperidine ring’s size and substituents affect conformational flexibility and target binding.

Key Observations :

Functional Group Additions

Modifications to the piperidine or pyrimidine rings can drastically alter bioactivity.

Key Observations :

- Hydroxymethyl Addition : The hydroxymethyl group in improves solubility but may introduce metabolic vulnerability (e.g., oxidation).

- Triazole-Thioether Linkage : Compounds like exhibit enhanced HDAC inhibition due to triazole’s planar structure, which facilitates intercalation into enzyme active sites .

Q & A

Basic: What are the key considerations for optimizing the synthesis of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol under nucleophilic substitution conditions?

Answer:

Optimizing nucleophilic substitution reactions for pyrimidine derivatives requires careful control of reaction parameters:

- Solvent selection : Anhydrous ethanol or toluene is commonly used to minimize side reactions (e.g., hydrolysis) .

- Reagent stoichiometry : A 3:1 molar ratio of nucleophile (e.g., piperidin-4-ol) to pyrimidine precursor ensures complete substitution, as excess nucleophile drives the reaction forward .

- Temperature and atmosphere : Reflux under inert gas (e.g., argon) prevents oxidation of sensitive functional groups like methylthio (-SMe) .

- Purification : Column chromatography with gradients of n-pentane/ethyl acetate (2:3) effectively isolates the product while retaining polar functional groups .

Basic: How can researchers characterize the purity and structural integrity of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol post-synthesis?

Answer:

Multi-modal analytical techniques are critical:

- Spectroscopy :

- ¹H/¹³C NMR : Confirm regioselectivity by verifying proton shifts for ethoxy (-OCH₂CH₃) at δ ~1.3 ppm (triplet) and δ ~4.0 ppm (quartet), and methylthio (-SMe) at δ ~2.5 ppm (singlet) .

- FT-IR : Validate hydroxyl (-OH) stretching vibrations (~3200–3600 cm⁻¹) and C=S absorption (~650 cm⁻¹) .

- Chromatography : HPLC with UV detection (λ = 254 nm) assesses purity (>95% recommended for pharmacological studies) .

- Crystallography : Single-crystal X-ray diffraction resolves stereochemical ambiguities, particularly for the piperidine ring conformation .

Advanced: What methodological approaches are used to evaluate the biological activity of pyrimidine-piperidine hybrids like 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol?

Answer:

Biological evaluation involves hierarchical screening:

In vitro assays :

- Enzyme inhibition : Test against kinases or phosphatases using fluorogenic substrates (e.g., ATP analogs) to quantify IC₅₀ values .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2) identify selective toxicity .

Structure-Activity Relationship (SAR) : Systematically modify substituents (e.g., replace ethoxy with methoxy) to correlate electronic effects with activity .

Computational modeling : Molecular docking (e.g., AutoDock Vina) predicts binding modes to target proteins, prioritizing candidates for further study .

Advanced: How do researchers address conflicting data in SAR studies for ethoxy and methylthio substituents in pyrimidine-based compounds?

Answer:

Conflicting SAR data often arise from:

- Solvent effects : Polar solvents may stabilize/destabilize certain conformers, altering apparent activity. Use consistent solvent systems (e.g., DMSO for solubility) .

- Metabolic interference : Methylthio groups can undergo hepatic oxidation to sulfoxides, confounding in vivo results. Include metabolite profiling (LC-MS) to clarify .

- Statistical rigor : Apply multivariate analysis (e.g., PCA) to decouple substituent contributions from noise .

Basic: What safety protocols are critical when handling 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol in laboratory settings?

Answer:

- Personal protective equipment (PPE) : Nitrile gloves, lab coats, and goggles prevent dermal/ocular exposure .

- Ventilation : Use fume hoods during synthesis to mitigate inhalation risks from volatile reagents (e.g., methylthio intermediates) .

- Waste disposal : Neutralize acidic/basic byproducts before disposal in designated containers .

Advanced: How can researchers optimize the pharmacokinetic properties of 1-(6-Ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-4-ol for in vivo studies?

Answer:

- Lipophilicity adjustment : Introduce hydrophilic groups (e.g., hydroxyls) to improve aqueous solubility, calculated via LogP (e.g., <3.0 for oral bioavailability) .

- Metabolic stability : Replace labile groups (e.g., ethoxy → trifluoromethyl) to reduce CYP450-mediated degradation .

- Formulation : Use cyclodextrin complexes or nanoemulsions to enhance bioavailability .

Basic: What spectroscopic techniques are most effective for confirming the regiochemistry of substitutions on the pyrimidine ring?

Answer:

- NOESY NMR : Detects spatial proximity between substituents (e.g., ethoxy at C6 and methylthio at C2) .

- Heteronuclear correlation (HSQC) : Maps ¹H-¹³C couplings to verify substitution patterns .

- Mass spectrometry (HRMS) : Exact mass confirms molecular formula, ruling out positional isomers .

Advanced: What strategies mitigate competing side reactions during the functionalization of the piperidin-4-ol moiety?

Answer:

- Protecting groups : Temporarily block the hydroxyl with TBSCl (tert-butyldimethylsilyl chloride) during pyrimidine coupling to prevent oxidation .

- Catalytic control : Use Pd/C or Ni catalysts for selective hydrogenation of intermediates .

- Kinetic monitoring : In-situ IR tracks reaction progress, enabling timely quenching to avoid over-functionalization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.